![molecular formula C12H8BrN3O B1524936 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol CAS No. 945376-95-4](/img/structure/B1524936.png)
4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol
Descripción general
Descripción
“4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol” is a chemical compound with the CAS Number: 945376-95-4 . It has a molecular weight of 290.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8BrN3O/c13-11-6-15-16-7-9 (5-14-12 (11)16)8-1-3-10 (17)4-2-8/h1-7,17H . This indicates that the compound has a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Physical And Chemical Properties Analysis
This compound is a white to yellow or gray solid . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Antifungal Activity
4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol and its derivatives exhibit significant antifungal properties. For instance, 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenols have demonstrated effective antifungal abilities against various phytopathogenic fungi, including Cytospora sp. and Colletotrichum gloeosporioides (Zhang et al., 2016).
Synthesis and Functionalization
The compound has been used in the synthesis and functionalization of pyrazolo[1,5-a]pyrimidine scaffolds. An intermediate 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine facilitated the direct sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, improving over prior methods, especially in cases requiring multiple unique aryl substituents (Catalano et al., 2015).
Anticancer and Anti-inflammatory Agents
Derivatives of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol have been explored as potential anticancer and anti-inflammatory agents. For instance, a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones exhibited promising cytotoxic activities against certain cancer cell lines (Rahmouni et al., 2016). Additionally, 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones have been identified as a new class of nonsteroidal anti-inflammatory drugs with the absence of ulcerogenic activity (Auzzi et al., 1983).
Antibacterial Properties
Some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antibacterial activities. For instance, novel 7-trifluoromethylpyrazolo[1,5-a]pyrimidines were synthesized and found to possess significant anti-inflammatory and antimicrobial activities against various bacteria and fungi (Aggarwal et al., 2014).
Inhibitors for Cognitive Impairment
Compounds based on pyrazolo[1,5-a]pyrimidine have been studied as potential inhibitors for cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. These inhibitors have shown efficacy in vivo and are being considered for treatment of various central nervous system disorders (Li et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O/c13-11-6-15-16-7-9(5-14-12(11)16)8-1-3-10(17)4-2-8/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHIAJWNXVJSAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=C(C=N3)Br)N=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680661 | |
| Record name | 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol | |
CAS RN |
945376-95-4 | |
| Record name | 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJZ4WL9NUS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1524854.png)
![Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate](/img/structure/B1524855.png)

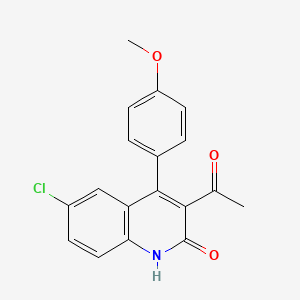
![3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid](/img/structure/B1524859.png)
![2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1524860.png)
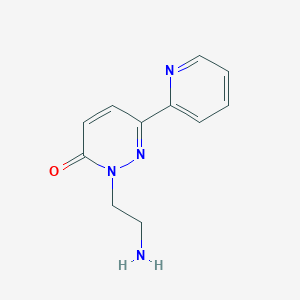
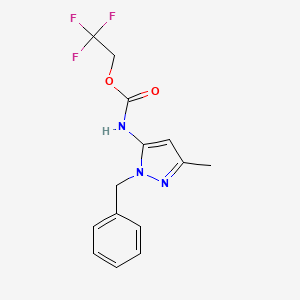
![1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1524866.png)
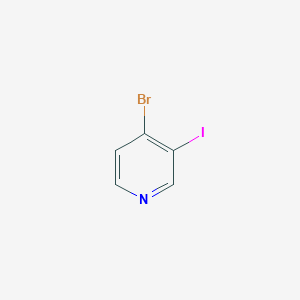

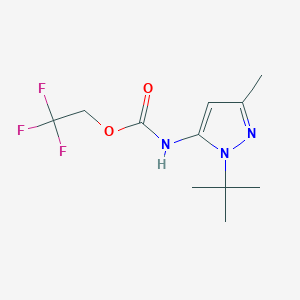
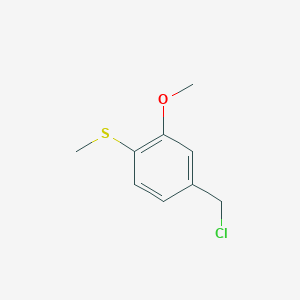
![tert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524876.png)